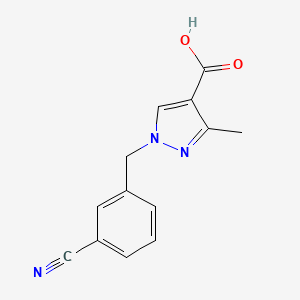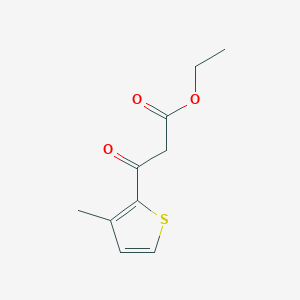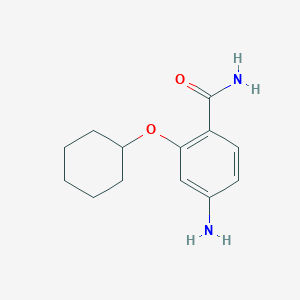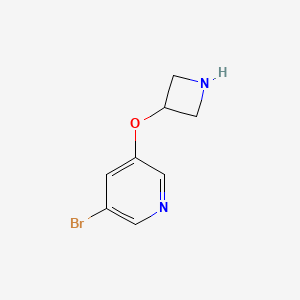
1-(3-シアノベンジル)-3-メチル-1H-ピラゾール-4-カルボン酸
概要
説明
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid is a heterocyclic organic compound that features a pyrazole ring substituted with a cyanobenzyl group and a carboxylic acid group
科学的研究の応用
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.
Biological Research: The compound can be used as a probe or tool in biological studies to investigate the function of specific proteins or pathways.
作用機序
Target of Action
It’s worth noting that compounds with similar structures have been found to interact with enzymes in the xanthine oxidoreductase (xor) family .
Mode of Action
Similar compounds have been shown to inhibit xors, potentially affecting their catalytic activity .
Biochemical Pathways
Xors play key roles in the catabolism of purines, aldehydes, drugs, and xenobiotics, as well as interconversions between co and co2 . Therefore, the inhibition of XORs could potentially impact these pathways.
Result of Action
The inhibition of xors could potentially lead to changes in the metabolism of purines, aldehydes, drugs, and xenobiotics .
生化学分析
Biochemical Properties
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with coordination polymers, such as those involving zinc ions, which can lead to the formation of multifunctional coordination polymers . These interactions often involve electron transfer processes, which can influence the compound’s biochemical activity.
Cellular Effects
The effects of 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid on cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in coordination polymers, the compound can induce photochromic and thermochromic properties, which can affect cellular responses to light and temperature . Additionally, it can selectively detect amines and benzenes, leading to changes in cellular fluorescence and other metabolic activities.
Molecular Mechanism
At the molecular level, 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid exerts its effects through various binding interactions with biomolecules. It can participate in enzyme inhibition or activation, depending on the context of its use. For instance, the compound’s interaction with coordination polymers involves electron transfer, which can generate free radicals and influence molecular pathways . These interactions can lead to changes in gene expression and other molecular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound can maintain its activity over extended periods, but its effectiveness may diminish due to degradation processes . Long-term exposure to the compound can lead to sustained changes in cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular responses and metabolic activities. At higher doses, it can lead to toxic or adverse effects, including cellular damage and disruption of normal metabolic processes . Understanding the dosage thresholds is essential for optimizing its use in research and therapeutic applications.
Metabolic Pathways
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux. For instance, the compound can participate in electron transfer processes that are crucial for its metabolic activity . These interactions can lead to changes in metabolite levels and overall metabolic balance within cells.
Transport and Distribution
The transport and distribution of 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid within cells and tissues are mediated by various transporters and binding proteins. The compound’s localization and accumulation can be influenced by its interactions with these proteins . Understanding these transport mechanisms is essential for predicting the compound’s distribution and effectiveness in different biological contexts.
Subcellular Localization
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid exhibits specific subcellular localization patterns that influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the cyanobenzyl group: This step involves the reaction of the pyrazole intermediate with a cyanobenzyl halide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反応の分析
Types of Reactions: 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyrazole ring or the benzyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products:
Oxidation: Oxidized derivatives such as carboxylic acids or ketones.
Reduction: Reduced derivatives such as amines.
Substitution: Substituted pyrazole derivatives with various functional groups.
類似化合物との比較
1-(3-Cyanobenzyl)-3-methyl-1H-imidazole-4-carboxylic acid: This compound features an imidazole ring instead of a pyrazole ring, which may result in different chemical and biological properties.
1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-5-carboxylic acid: This compound differs in the position of the carboxylic acid group, which may affect its reactivity and interactions with biological targets.
Uniqueness: 1-(3-Cyanobenzyl)-3-methyl-1H-pyrazole-4-carboxylic acid is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both a cyanobenzyl group and a carboxylic acid group on the pyrazole ring provides opportunities for diverse chemical modifications and applications.
特性
IUPAC Name |
1-[(3-cyanophenyl)methyl]-3-methylpyrazole-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O2/c1-9-12(13(17)18)8-16(15-9)7-11-4-2-3-10(5-11)6-14/h2-5,8H,7H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSWGCRQOOFKIFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C(=O)O)CC2=CC(=CC=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-Chloro-3-[2-(thiophen-3-yl)ethoxy]aniline](/img/structure/B1399940.png)


![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]aniline](/img/structure/B1399944.png)
![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzoic acid](/img/structure/B1399945.png)






![4-[4-(trifluoromethyl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B1399960.png)

